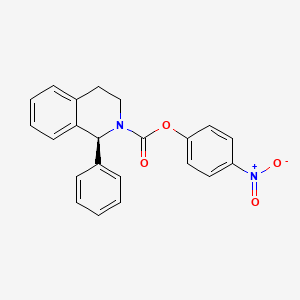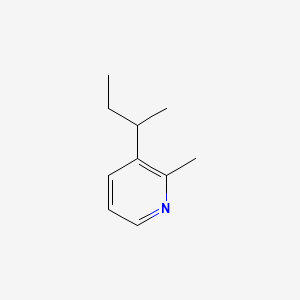
4'',6-Di-O-methylerythromycin-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’‘,6-Di-O-methylerythromycin-d3 is a deuterated analogue of 4’‘,6-Di-O-methylerythromycin, which is a derivative of erythromycin. Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by targeting the 55S ribosomal subunit, blocking the progression of nascent polypeptide chains . The deuterated form, 4’',6-Di-O-methylerythromycin-d3, is often used in research to study the pharmacokinetics and metabolic pathways of erythromycin derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’‘,6-Di-O-methylerythromycin-d3 involves the selective methylation of erythromycin at the 4’’ and 6 positions. The process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions other than 4’’ and 6 are protected using suitable protecting groups.
Methylation: The protected erythromycin is then subjected to methylation using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.
Deprotection: The protecting groups are removed to yield 4’',6-Di-O-methylerythromycin.
Industrial Production Methods
Industrial production of 4’',6-Di-O-methylerythromycin-d3 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4’',6-Di-O-methylerythromycin-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylated positions using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen atoms.
Substitution: Substituted derivatives with nucleophiles replacing methyl groups.
Aplicaciones Científicas De Investigación
4’',6-Di-O-methylerythromycin-d3 is widely used in scientific research, including:
Chemistry: Studying the reaction mechanisms and pathways of erythromycin derivatives.
Biology: Investigating the metabolic pathways and pharmacokinetics of macrolide antibiotics.
Medicine: Developing new antibiotics and studying drug resistance mechanisms.
Industry: Quality control and validation of erythromycin derivatives in pharmaceutical production.
Mecanismo De Acción
4’',6-Di-O-methylerythromycin-d3 exerts its effects by inhibiting bacterial protein synthesis. It binds to the 55S ribosomal subunit, blocking the progression of nascent polypeptide chains. This action prevents the synthesis of essential proteins required for bacterial growth and replication, leading to bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
4’',6-Di-O-methylerythromycin: The non-deuterated analogue with similar antibacterial properties.
Erythromycin: The parent compound with a broader spectrum of activity.
Clarithromycin: A derivative with improved acid stability and oral bioavailability.
Uniqueness
4’',6-Di-O-methylerythromycin-d3 is unique due to its deuterated nature, which makes it valuable for studying the pharmacokinetics and metabolic pathways of erythromycin derivatives. The presence of deuterium atoms provides insights into the stability and reactivity of the compound under various conditions .
Propiedades
Fórmula molecular |
C39H71NO13 |
|---|---|
Peso molecular |
765.0 g/mol |
Nombre IUPAC |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-7-methoxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-(trideuteriomethoxy)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C39H71NO13/c1-16-27-39(10,45)32(43)22(4)29(41)20(2)18-37(8,47-14)33(53-36-30(42)26(40(11)12)17-21(3)49-36)23(5)31(24(6)35(44)51-27)52-28-19-38(9,48-15)34(46-13)25(7)50-28/h20-28,30-34,36,42-43,45H,16-19H2,1-15H3/t20-,21-,22+,23+,24-,25+,26+,27-,28+,30-,31+,32-,33-,34+,36+,37-,38-,39-/m1/s1/i13D3 |
Clave InChI |
GABUBURUMNNRLM-MJJLQUIPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])O[C@H]1[C@@H](O[C@H](C[C@@]1(C)OC)O[C@H]2[C@@H]([C@H]([C@](C[C@H](C(=O)[C@@H]([C@H]([C@]([C@H](OC(=O)[C@@H]2C)CC)(C)O)O)C)C)(C)OC)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C |
SMILES canónico |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)OC)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13838704.png)

![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4 (Candesartan Impurity)](/img/structure/B13838716.png)

![(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide](/img/structure/B13838731.png)

![tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13838735.png)

![2-Bromo-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13838744.png)
![1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide;zirconium(2+)](/img/structure/B13838761.png)
![N-[4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)carbonyl]amino]benzoyl]-L-glutamic Acid](/img/structure/B13838764.png)

